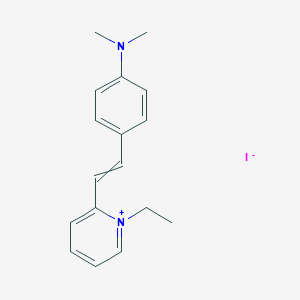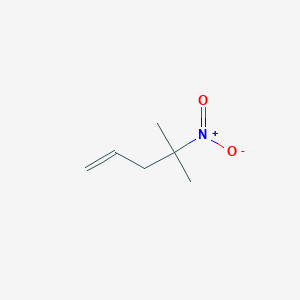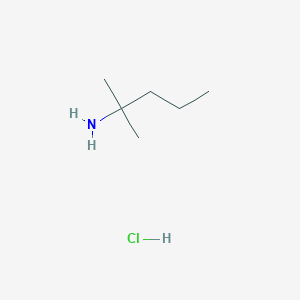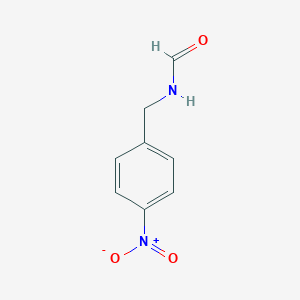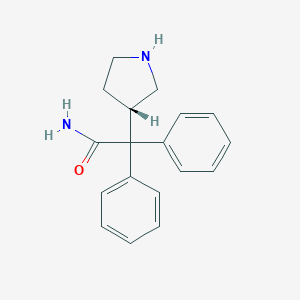![molecular formula C11H16N2O3 B149366 2-[3-(4-硝基苯基)丙氨基]乙醇 CAS No. 130634-09-2](/img/structure/B149366.png)
2-[3-(4-硝基苯基)丙氨基]乙醇
描述
The compound 2-[3-(4-Nitrophenyl)propylamino]ethanol is not directly discussed in the provided papers. However, the papers do provide insights into related compounds and their properties, which can be useful for understanding the chemical behavior and synthesis of similar compounds. For instance, the review on 2-(3-methylphenyl) ethanol discusses the toxicology and dermatology of aryl alkyl alcohols, which share a common structural element with the compound of interest .
Synthesis Analysis
The synthesis of related compounds involves one-pot sequential reactions, as seen in the synthesis of polysubstituted 3-(3-nitro-2-phenylchroman-4-yl)-3-arylaminoacrylates. This process includes the reaction of arylamines with other reactants in refluxing ethanol, which could be relevant to the synthesis of 2-[3-(4-Nitrophenyl)propylamino]ethanol . Additionally, the promoting effect of ethanol in the synthesis of N-(2-methylphenyl) hydroxylamine from o-nitrotoluene in a Zn/H2O/CO2 system suggests that ethanol can play a significant role in facilitating certain chemical reactions .
Molecular Structure Analysis
The molecular structure of a related compound, 3,3'-(1,4-Phenylene)bis[2-(propylamino)benzofuro[3,2-d]pyrimidin-4(3H)-one] ethanol disolvate, provides insights into the potential structure of 2-[3-(4-Nitrophenyl)propylamino]ethanol. The compound features a central benzene ring with a dihedral angle formed by the fused-ring system, and the presence of ethanol solvent molecules indicates potential solubility characteristics .
Chemical Reactions Analysis
While the papers do not directly address the chemical reactions of 2-[3-(4-Nitrophenyl)propylamino]ethanol, they do provide examples of reactions involving similar compounds. For instance, the one-pot sequential reaction mentioned earlier demonstrates the potential for complex reactions involving arylamines, which could be extrapolated to the compound of interest .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-[3-(4-Nitrophenyl)propylamino]ethanol can be inferred from the properties of similar compounds. Aryl alkyl alcohols, for example, have been reviewed for their toxicologic and dermatologic properties, which could be relevant to the safety assessment of the compound . The promoting effect of ethanol in certain syntheses also suggests that ethanol can influence the selectivity and yield of chemical reactions .
科学研究应用
1. 有机化学中的合成和表征
2-[3-(4-硝基苯基)丙氨基]乙醇及其衍生物在各种有机化合物的合成和表征中发挥着重要作用。例如,它已被用于衍生自 2,3-二氨基吡啶的不对称席夫碱的合成中,展示了其在形成复杂有机结构中的效用 (Opozda, Łasocha, & Włodarczyk-Gajda, 2003)。
2. 分子络合物研究
该化合物在分子络合物研究中也很重要。已探索涉及该化学品的分子络合物的晶体结构,例如与乙醇,以了解分子间相互作用和晶体形成过程 (Kochetov & Kuz’mina, 2007)。
3. 生物化学中的光反应剂
在生物化学中,2-[3-(4-硝基苯基)丙氨基]乙醇的衍生物已被提议作为高产光反应剂,用于蛋白质交联和亲和标记,展示了其在生化和分子生物学研究中的潜力 (Jelenc, Cantor, & Simon, 1978)。
4. 液晶性质
研究还深入研究了在电场下使用该化合物的衍生物制备含有偶氮苯基团的聚合物,探索了其液晶性质和在材料科学中的应用 (Hosseini & Hoshangi, 2015)。
5. 非线性光学材料的开发
在光学领域,2-[3-(4-硝基苯基)丙氨基]乙醇衍生物已被合成用于开发电光活性聚氨酯,突出了其在创建先进光学材料中的作用 (Jecs 等,2009)。
作用机制
Target of Action
It’s mentioned that this compound has antiarrhythmic potential , suggesting that it may interact with ion channels or other targets involved in cardiac electrical activity.
Mode of Action
Given its antiarrhythmic potential , it might work by modulating the activity of ion channels in the heart, thereby stabilizing the heart rhythm
Biochemical Pathways
Based on its potential antiarrhythmic effects , it could be inferred that it may influence pathways related to cardiac electrical activity, such as those involving sodium, potassium, or calcium channels. More research is required to elucidate these details.
Result of Action
It’s mentioned that this compound has been shown to effectively inhibit sodium borohydride-induced arrhythmias in guinea pigs . This suggests that it may have a stabilizing effect on heart rhythm.
安全和危害
“2-[3-(4-Nitrophenyl)propylamino]ethanol” is a strongly toxic substance . It is harmful if swallowed, in contact with skin, or if inhaled . It causes severe skin burns and eye damage . Protective measures such as wearing protective gloves, clothing, and eye/face protection are recommended when handling this compound .
属性
IUPAC Name |
2-[3-(4-nitrophenyl)propylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3/c14-9-8-12-7-1-2-10-3-5-11(6-4-10)13(15)16/h3-6,12,14H,1-2,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGJQCMUPYAXGNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCNCCO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10439625 | |
| Record name | 2-{[3-(4-Nitrophenyl)propyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
130634-09-2 | |
| Record name | 2-{[3-(4-Nitrophenyl)propyl]amino}ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10439625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


